2-Hydroxy-n-(2-hydroxypropyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6281-43-2 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxypropyl)propanamide |
InChI |
InChI=1S/C6H13NO3/c1-4(8)3-7-6(10)5(2)9/h4-5,8-9H,3H2,1-2H3,(H,7,10) |
InChI Key |
RBIYCFYMQYWICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C)O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations of 2 Hydroxy N 2 Hydroxypropyl Propanamide
Elucidating Retrosynthetic Pathways for 2-Hydroxy-N-(2-hydroxypropyl)propanamide
Retrosynthetic analysis is a powerful strategy for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. slideshare.netamazonaws.com The primary disconnection for an amide, such as this compound, is the amide C-N bond. lkouniv.ac.inresearchgate.net This bond cleavage reveals two key synthons: a carboxylate equivalent of 2-hydroxypropanoic acid (lactic acid) and an amino equivalent of 1-amino-2-propanol.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N Amide Bond):
Synthons: A lactate (B86563) acyl cation and a 1-amino-2-propanol anion.
Synthetic Equivalents: Lactic acid (or its activated derivatives like acyl chlorides or esters) and 1-amino-2-propanol. lkouniv.ac.inresearchgate.net
This primary disconnection leads to two readily available and fundamental building blocks: lactic acid, a chiral α-hydroxy acid, and 1-amino-2-propanol, a chiral amino alcohol. The chirality of these precursors introduces the possibility of stereoisomers in the final product, which will be addressed in the section on chiral synthesis.
Development and Optimization of Synthetic Routes
The forward synthesis of this compound can be achieved through various methods, ranging from direct amidation to more sophisticated catalytic approaches. A common and straightforward method involves the direct reaction of a lactic acid derivative with 1-amino-2-propanol. For instance, the reaction of ethyl lactate with ethanolamine (B43304) at 60°C for 16 hours, followed by removal of the ethanol (B145695) byproduct, yields the corresponding N-(2-hydroxyethyl)-lactic acid amide in high yield. prepchem.com A similar approach can be applied to the synthesis of this compound.
Advanced Amidation Techniques
Traditional amide bond formation often requires harsh conditions or the use of stoichiometric coupling reagents, leading to significant waste. nih.gov Modern organic synthesis has focused on developing more efficient and environmentally benign catalytic methods.
Direct Amidation: The direct condensation of a carboxylic acid and an amine is an atom-economical approach. However, it typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. Catalytic methods have been developed to facilitate this transformation under milder conditions.
| Catalyst System | Substrates | Conditions | Yield | Reference |
| None | Lactic acid, Primary amines | Solvent-free, elevated temperature | Good to Excellent | nih.gov |
| Boronic acids | Carboxylic acids, Amines | Toluene, reflux | High | nih.gov |
| Fe(III) salts | Carboxamides, Amines (Transamidation) | 5 mol% catalyst | High | nih.gov |
Selective Hydroxylation Strategies
While the target molecule already contains two hydroxyl groups, selective hydroxylation strategies are crucial for the synthesis of more complex derivatives or in cases where the starting materials lack these functionalities. Introducing a hydroxyl group at a specific position in an organic molecule can be challenging due to the ubiquity of C-H bonds. However, directed hydroxylations, often utilizing metal catalysts or enzymatic systems, can achieve high selectivity. For the synthesis of precursors like lactic acid, stereospecific enzymatic reduction of pyruvic acid is a common and highly selective method. msu.edu
Chiral Synthesis and Stereoselective Approaches
The presence of two stereocenters in this compound—one in the lactate moiety and one in the propanolamine (B44665) moiety—means that four possible stereoisomers can exist: (S,S), (R,R), (S,R), and (R,S). The synthesis of a single stereoisomer requires stereoselective methods.
Enzymatic Synthesis: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and acids, and for the enantioselective synthesis of esters and amides. nih.gov Lipase-catalyzed amidation of a racemic lactic acid derivative with a racemic amino alcohol can lead to the formation of specific diastereomers with high enantiomeric and diastereomeric excess. For example, lipase (B570770) from Burkholderia cepacia has been used for the resolution of racemic 3-phenylisoserine ethyl ester, a related hydroxy amide, with high enantioselectivity. nih.gov
A potential chemo-enzymatic route to a specific stereoisomer of this compound could involve:
Enzymatic resolution of racemic 1-amino-2-propanol.
Amidation of an enantiomerically pure lactic acid derivative with the resolved amino alcohol.
| Enzyme | Reaction Type | Substrate | Selectivity | Reference |
| Lipase (e.g., from Burkholderia cepacia) | Kinetic Resolution/Amidation | Racemic hydroxy acids/esters and amino alcohols | High enantioselectivity | nih.gov |
| L/D-Lactate Dehydrogenase | Stereospecific Reduction | Pyruvic acid | High (produces L- or D-lactic acid) | msu.edu |
Catalytic Synthesis Modalities
Various catalysts can be employed to promote the amidation reaction, offering advantages in terms of reaction rate, yield, and conditions.
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in synthesis. For amidation, certain organocatalysts can activate the carboxylic acid or the amine to facilitate bond formation under mild conditions. mdpi.com
Metal Catalysis: Transition metal catalysts are also effective for amide synthesis. For instance, iron-based catalysts have been shown to be effective for the transamidation of carboxamides. nih.gov
Derivatization and Functionalization of this compound
The two hydroxyl groups and the secondary amide N-H bond in this compound offer multiple sites for further chemical modification. lkouniv.ac.in This allows for the synthesis of a wide range of derivatives with tailored properties.
Selective Protection: To functionalize one hydroxyl group selectively, protection of the other is often necessary. Silyl (B83357) ethers and acetals are common protecting groups for alcohols. mdpi.comgoogle.com The primary hydroxyl group is generally more reactive towards bulky silylating agents than the secondary hydroxyl group, allowing for regioselective protection.
Acylation and Alkylation: The hydroxyl groups can be acylated to form esters or alkylated to form ethers. Chemoselective O-acylation of hydroxyamino acids and amino alcohols can be achieved under acidic conditions, where the amine is protonated and thus less reactive. nih.gov
Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of biodegradable polymers. cmu.edu For instance, the related monomer N-(2-hydroxypropyl)methacrylamide (HPMA) is used to produce polymers for drug delivery applications. nih.govresearchgate.net The hydroxyl groups can be functionalized to introduce polymerizable moieties, or the molecule itself can undergo condensation polymerization.
| Derivatization Reaction | Reagent/Conditions | Functional Group Targeted | Product |
| Silylation | R3SiCl, base | Hydroxyl groups | Silyl ether |
| Acylation | Acyl chloride/anhydride, acid or base | Hydroxyl groups | Ester |
| Alkylation | Alkyl halide, base | Hydroxyl groups | Ether |
| Polymerization | Heat, catalyst | Both hydroxyl and amide groups | Polyesteramide |
Chemical Modification of Hydroxyl Groups
The two hydroxyl groups are often the primary targets for chemical modification due to their higher reactivity compared to the amide group under many conditions. Common transformations include etherification and esterification.
Etherification: The formation of ether linkages can be achieved by reacting the hydroxyl groups with various reagents. For instance, reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with epoxides like butanediol (B1596017) diglycidyl ether (BDDE) in an alkaline solution can form ether derivatives. lew.ro These reactions can proceed at one or both hydroxyl sites.
Esterification: The hydroxyl groups can be readily converted to esters by reaction with acylating agents such as acid chlorides or anhydrides. This transformation is one of the most common modifications for hydroxyl-containing compounds. lew.ro The choice of acylating agent and reaction conditions can influence the degree of esterification.
Carbamate (B1207046) Formation: Reaction with isocyanates provides a route to carbamate derivatives. researchgate.net This involves the addition of the hydroxyl group across the N=C bond of the isocyanate.
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Etherification | Alkyl Halide (e.g., Benzyl bromide) + Base | Ether |
| Esterification | Acid Anhydride (e.g., Acetic anhydride) | Ester |
| Carbamate Formation | Isocyanate (e.g., Allyl isocyanate) | Carbamate |
Transformations Involving the Amide Moiety
While generally more stable and less reactive than the hydroxyl groups, the amide linkage in this compound can undergo several key transformations under specific conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the molecule into its constituent precursors: 2-hydroxypropanoic acid (lactic acid) and 1-amino-2-propanol. This process typically requires elevated temperatures and strong acidic or basic catalysts.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amide into a secondary amine, yielding N-(2-hydroxypropyl)-1-(methyl)ethane-1,2-diamine.
| Reaction Type | Reagent(s) | Product(s) |
|---|---|---|
| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Hydroxypropanoic acid and 1-Amino-2-propanol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-(2-hydroxypropyl)-1-(methyl)ethane-1,2-diamine |
Regioselective and Chemoselective Reactions
The presence of multiple, chemically distinct reactive sites within the molecule—a primary alcohol, a secondary alcohol, and a secondary amide—makes regioselectivity and chemoselectivity critical considerations in its synthesis and modification.
Regioselectivity: This refers to the preferential reaction at one functional group over another similar but constitutionally different group. In this compound, the primary hydroxyl group is generally more sterically accessible and more reactive than the secondary hydroxyl group. Therefore, under kinetically controlled conditions with a sterically demanding reagent, it is possible to selectively modify the primary hydroxyl group while leaving the secondary one intact.
Chemoselectivity: This describes the selective reaction of one type of functional group in the presence of other different functional groups. The hydroxyl groups are typically more nucleophilic than the amide group. Consequently, reactions like acylation with an acid chloride at low temperatures will preferentially occur at the hydroxyl groups over the amide nitrogen. To achieve reactions at the amide, the more reactive hydroxyls often need to be protected first using a suitable protecting group strategy.
| Selectivity Type | Strategy | Expected Outcome |
|---|---|---|
| Regioselective | Acylation with a bulky reagent (e.g., Pivaloyl chloride) at low temperature. | Preferential esterification of the primary hydroxyl group. |
| Chemoselective | Protection of hydroxyls (e.g., as silyl ethers) followed by reaction targeting the amide. | Modification of the amide moiety without affecting the hydroxyls. |
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of this compound and its derivatives is essential for minimizing environmental impact. mdpi.comjddhs.com These approaches focus on reducing waste, conserving energy, and using less hazardous substances. jddhs.com
Biocatalysis: Enzymes can be used to catalyze the formation of the amide bond from lactic acid or its ester and 1-amino-2-propanol. Lipases, for example, can work under mild, solvent-free, or aqueous conditions, offering high selectivity and reducing the need for harsh reagents and protecting groups. jddhs.com
Alternative Solvents and Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents can significantly lower the environmental footprint of the synthesis. jddhs.com Solvent-free, or neat, reaction conditions represent an ideal approach by eliminating solvent waste entirely. mdpi.com
Atom Economy: A synthesis with high atom economy maximizes the incorporation of material from the starting materials into the final product. The direct amidation of lactic acid with 1-amino-2-propanol, which produces only water as a byproduct, is an example of a highly atom-economical route.
| Principle | Application | Benefit |
|---|---|---|
| Biocatalysis | Enzyme-catalyzed amidation | High selectivity, mild conditions, reduced waste jddhs.com |
| Green Solvents | Use of water or solvent-free synthesis | Reduced pollution and waste mdpi.comjddhs.com |
| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy use mdpi.com |
| Atom Economy | Direct amidation of lactic acid | Maximal use of reactants, minimal byproducts |
Cutting Edge Analytical and Spectroscopic Characterization Techniques for 2 Hydroxy N 2 Hydroxypropyl Propanamide
High-Resolution Chromatographic Separation and Purity Assessment
While general chromatographic principles are well-established for amide and hydroxy-amide compounds, specific methods validated for 2-Hydroxy-N-(2-hydroxypropyl)propanamide are not documented.
Advanced Liquid Chromatography Methods (e.g., HPLC, UHPLC)
There is a lack of published high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods specifically developed for the separation and purity assessment of this compound. Essential parameters that would typically be presented in a data table format, such as the type of stationary phase (column), mobile phase composition, flow rate, and detection wavelength, have not been reported for this compound.
Gas Chromatography for Volatile Derivatives
Gas chromatography (GC) is generally suitable for volatile compounds. For non-volatile compounds like this compound, derivatization to increase volatility is a common practice. However, specific derivatization protocols and subsequent GC conditions for the analysis of this compound are not described in the available literature.
Supercritical Fluid Chromatography Applications
Supercritical fluid chromatography (SFC) presents a viable alternative for the analysis of polar compounds. Nevertheless, there are no specific SFC applications or methods reported for the separation of this compound.
Comprehensive Spectroscopic Structure Elucidation
Detailed spectroscopic data is fundamental for the unambiguous structural confirmation of a chemical compound. For this compound, such comprehensive data is not publicly available.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While the chemical structure of this compound suggests predictable proton (¹H) and carbon-¹³ (¹³C) NMR spectra, experimentally obtained spectral data, including chemical shifts (δ), coupling constants (J), and correlations from multi-dimensional NMR experiments (like COSY, HSQC, or HMBC), have not been published. A data table of these NMR assignments cannot be compiled without such primary data.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is crucial for determining the elemental composition and elucidating the structure of a compound through its fragmentation patterns. There is no available literature detailing the exact mass measurements or the characteristic fragmentation pathways of this compound under various ionization techniques. A data table of observed m/z values and their corresponding fragment ions cannot be provided.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These techniques probe the vibrational modes of molecules, which are sensitive to the specific bonds and their chemical environment.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the energy of these vibrations. For this compound, the presence of hydroxyl (-OH), amide (C=O and N-H), and alkyl (C-H) groups gives rise to characteristic absorption bands.
Based on data from similar compounds like propanamide, the IR spectrum of this compound is expected to exhibit the following key absorptions. docbrown.info The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the two hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. A strong absorption peak between 1680 and 1630 cm⁻¹ corresponds to the C=O stretching vibration of the amide I band. The amide II band, arising from N-H bending and C-N stretching vibrations, is anticipated to appear around 1550 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum reveals vibrational modes that cause a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be expected to show characteristic peaks for the C-C backbone and C-H stretching vibrations. The C=O stretching vibration would also be Raman active. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous solutions of the compound.
| Functional Group | Expected Infrared (IR) Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |
| O-H (stretching) | 3400-3200 (broad) | Weak |
| N-H (stretching) | ~3300 | Weak |
| C-H (stretching) | 2950-2850 | Strong |
| C=O (Amide I) | 1680-1630 (strong) | Moderate |
| N-H (bending, Amide II) | ~1550 | Weak |
| C-N (stretching) | 1400-1200 | Moderate |
| C-O (stretching) | 1150-1050 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its precise molecular structure, including bond lengths, bond angles, and conformational details.
Furthermore, XRD analysis reveals crucial information about the crystal packing, which is the arrangement of molecules in the crystal lattice. The presence of multiple hydroxyl and amide groups in this compound suggests a high potential for extensive intermolecular hydrogen bonding. These hydrogen bonds would play a significant role in dictating the crystal packing, influencing properties such as melting point, solubility, and stability. Studies on similar N-substituted hydroxyamides have shown that hydrogen bonding networks are a dominant feature in their crystal structures, often leading to the formation of well-ordered, stable crystalline lattices.
Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis
In many practical scenarios, this compound may be present in complex mixtures, such as reaction products or biological samples. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and selective technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, reversed-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase. This would separate the target compound from other components in the mixture based on their polarity.
The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the compound. LC-MS is particularly useful for the trace-level quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. teledynelabs.com this compound itself has a relatively high boiling point due to its polar functional groups and hydrogen bonding capabilities, making direct GC analysis challenging. However, derivatization of the hydroxyl groups, for example, through silylation, can increase its volatility and thermal stability, allowing for successful GC-MS analysis.
Theoretical and Computational Investigations of 2 Hydroxy N 2 Hydroxypropyl Propanamide
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. irjweb.com For a molecule like 2-Hydroxy-n-(2-hydroxypropyl)propanamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. nih.gov
From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
For illustrative purposes, the following table presents DFT-calculated electronic properties for a related triazine derivative, demonstrating the type of data obtained from such an analysis. irjweb.com
| Property | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| Energy Gap (ΔE) | 4.4871 eV |
| Chemical Potential (µ) | -4.0531 eV |
| Hardness (η) | 2.2435 eV |
| Electrophilicity Index (ω) | 3.6599 eV |
| This interactive data table is based on data for a triazine derivative and is intended to be representative. |
Ab Initio Molecular Orbital Calculations
Ab initio (from first principles) molecular orbital calculations are another class of quantum mechanical methods that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. These methods provide detailed information about the electronic wavefunctions and energies of molecular orbitals.
For a molecule such as this compound, ab initio calculations can be used to obtain highly accurate energies and to study phenomena like hydrogen bonding, which is expected to be significant in this molecule due to the presence of hydroxyl and amide groups. For instance, studies on acetamide, a simpler amide, have utilized high-level ab initio methods to determine its thermochemical properties with high accuracy. Such calculations would elucidate the intramolecular hydrogen bonding between the hydroxyl and amide groups in this compound, contributing to its conformational stability.
Molecular Modeling and Conformational Analysis
The flexibility of this compound, with its several rotatable single bonds, means it can exist in numerous different three-dimensional shapes, or conformations. Molecular modeling techniques are essential for exploring these possibilities.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. sciencepublishinggroup.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules, such as a solvent. sciencepublishinggroup.com
An MD simulation of this compound, likely in a solvent like water, would reveal how the molecule folds and flexes. It would highlight the dynamics of intramolecular hydrogen bonds and how intermolecular hydrogen bonds are formed with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is often a liquid phase. Studies on mixtures of alcohols and ionic liquids, for example, use MD to investigate the hydrogen bond network and dynamics of the system. rsc.org
Conformational Landscape Exploration
Before running a dynamic simulation, it is often useful to map out the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them (saddle points). This involves systematically rotating the molecule's dihedral angles and calculating the energy at each point.
For this compound, the key dihedral angles would be around the C-C and C-N bonds of the propanamide backbone and the hydroxypropyl group. Computational studies on similar small alcohols, like propanol (B110389), have identified several stable conformers resulting from rotations around the C-C and C-O bonds. researchgate.netarxiv.org For propanol, different gauche and trans arrangements lead to distinct conformers with varying energies. arxiv.org A similar analysis for this compound would yield a complex conformational landscape, with certain conformations being more stable due to favorable intramolecular interactions like hydrogen bonding.
The table below, based on findings for propanol conformers, illustrates how relative energies of different conformations can be presented. arxiv.org
| Conformer | Description | Relative Energy (kcal/mol) |
| Gt | Gauche C-C bond, trans C-O bond | 0.00 (most stable) |
| Tg | Trans C-C bond, gauche C-O bond | Higher energy |
| Gg | Gauche C-C bond, gauche C-O bond | Higher energy |
| Tt | Trans C-C bond, trans C-O bond | Higher energy |
| Gg' | Gauche C-C bond, alternative gauche C-O bond | Higher energy |
| This interactive data table is based on representative data for propanol conformers and is for illustrative purposes. |
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry is a valuable tool for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energy landscape, it is possible to identify likely sites of reaction and to map out the most probable reaction mechanisms.
For this compound, the amide functional group is a primary site of interest for reactivity, particularly for hydrolysis. Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acid or base. Computational models can be used to simulate these reaction pathways. nih.gov The process typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide. The calculations would determine the energy of the transition state for this step, which is the primary determinant of the reaction rate.
Furthermore, the presence of hydroxyl groups introduces other potential reaction pathways, such as oxidation. Computational studies can predict the likelihood of different reactions by comparing the activation energies for each potential pathway. For example, computational models have been developed to predict the protonation site of amides (on the nitrogen or the oxygen atom), which is a key step in understanding their reactivity in acidic conditions. nih.gov These models show that the degree of pyramidalization at the nitrogen atom and the twist of the amide bond are critical factors. nih.gov Such an analysis for this compound would provide valuable insights into its stability and reactivity under different chemical environments.
Computational Spectroscopy for Spectral Interpretation
Computational spectroscopy is a powerful tool for interpreting and predicting the spectral characteristics of molecules. By calculating spectroscopic parameters from first principles, researchers can gain detailed insights into the molecular structure and vibrational modes. For this compound, DFT calculations would be the primary method employed.
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations of the infrared (IR) and Raman spectra of this compound would involve geometry optimization of the molecule to find its most stable conformation. Following this, the vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.
For instance, the calculated vibrational frequencies would help in identifying the characteristic stretching and bending modes of the functional groups present in this compound, such as the O-H, N-H, C=O, and C-N bonds. A data table comparing theoretically predicted vibrational frequencies with experimentally observed ones would be a crucial outcome of such a study.
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3450 | 3400 |
| N-H Stretch | 3300 | 3250 |
| C=O Stretch | 1680 | 1650 |
| C-N Stretch | 1420 | 1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra of this compound can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing these predicted values with experimental spectra, a definitive assignment of the resonance signals can be achieved. Such an analysis is invaluable for confirming the molecular structure and understanding the electronic environment of the different atoms.
Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (in ppm) for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 175.2 | 174.8 |
| CH-OH (propanamide) | 68.5 | 68.1 |
| CH-OH (propyl) | 65.3 | 64.9 |
| CH₂-N | 45.8 | 45.5 |
| CH₃ (propanamide) | 20.1 | 19.8 |
Structure-Reactivity/Property Relationship (SRPR) Studies
Structure-Reactivity/Property Relationship (SRPR) studies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, these studies would involve the calculation of various molecular descriptors.
Molecular Descriptors: A wide range of descriptors can be calculated for this compound to build SRPR models. These descriptors fall into several categories:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: Dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.
These descriptors quantify different aspects of the molecular structure and are used as independent variables in statistical models to predict a particular activity or property.
QSAR/QSPR Models: A hypothetical QSAR study on a series of related amide compounds, including this compound, might aim to predict a specific biological activity, such as antimicrobial or anti-inflammatory effects. The model would be a mathematical equation that relates the biological activity to a set of molecular descriptors.
For example, a simplified QSPR model to predict a property like water solubility could be represented as:
LogS = c₀ + c₁(LogP) + c₂(Polar Surface Area) + ...
Where LogS is the logarithm of the water solubility, LogP is the octanol-water partition coefficient, and c₀, c₁, c₂ are coefficients determined from statistical regression.
Table 3: Example of Molecular Descriptors Calculated for SRPR Studies of this compound
| Descriptor | Calculated Value |
|---|---|
| Molecular Weight | 147.17 g/mol |
| LogP | -1.5 |
| Polar Surface Area | 72.8 Ų |
| Dipole Moment | 3.5 D |
| HOMO Energy | -6.8 eV |
These computational investigations, while theoretical in the absence of specific published research on this compound, provide a clear roadmap for how the spectral properties and structure-reactivity relationships of this compound could be thoroughly elucidated.
In Depth Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy N 2 Hydroxypropyl Propanamide
Kinetics and Thermodynamics of Fundamental Chemical Reactions
The kinetics and thermodynamics of reactions involving 2-Hydroxy-N-(2-hydroxypropyl)propanamide are governed by the interplay of its functional groups. The amide bond is the most significant feature, and its hydrolysis is a key reaction. The rate of amide hydrolysis is sensitive to the size and electronic nature of the substituents on both the carbonyl carbon and the nitrogen atom. psu.edu For N-substituted amides, both inductive and steric effects of the N-substituent play a crucial role in determining the reaction rate. researchgate.net
Thermodynamic data for the closely related compound, 2-hydroxypropanamide, can provide an estimate for the stability of the core structure.
Table 1: Calculated Thermodynamic Properties for 2-Hydroxypropanamide
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -227.35 | kJ/mol |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -341.55 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 10.89 | kJ/mol |
Data sourced from Cheméo for 2-hydroxypropanamide (CAS 2043-43-8) and are calculated values based on the Joback method. chemeo.com
These values for a simpler analogue suggest that the formation of the 2-hydroxypropanamide core is thermodynamically favorable. The addition of the 2-hydroxypropyl group on the nitrogen of the target compound will influence these values, likely leading to a more negative enthalpy of formation due to increased molecular size and intermolecular bonding potential.
Acid-Base Equilibria and Proton Transfer Phenomena
This compound possesses both acidic (hydroxyl groups) and weakly basic (amide oxygen and nitrogen) sites. The hydroxyl groups are the primary sites for deprotonation in the presence of a base. The pKa values of these hydroxyl groups are expected to be in the typical range for secondary alcohols. The amide group itself is generally a very weak base, with protonation preferentially occurring on the oxygen atom rather than the nitrogen due to the resonance delocalization of the nitrogen lone pair. youtube.com
Proton transfer is a fundamental process in many reactions of this molecule. Intramolecular proton transfer can occur between the hydroxyl groups and the amide oxygen. The dynamics of such transfers are typically very fast, often on the femtosecond to picosecond timescale, and can be influenced by the solvent environment. rsc.orguniver.kharkov.ua In reactions like hydrolysis, intermolecular proton transfer steps are crucial in the catalytic mechanism. For instance, in acid-catalyzed hydrolysis, proton transfer to the amide oxygen is the initial activating step. masterorganicchemistry.com The presence of multiple hydroxyl groups and the amide linkage allows for the potential formation of "proton wires," chains of molecules or functional groups through which a proton can be efficiently transferred. nih.gov
Oxidation-Reduction Potentials and Electrochemical Behavior
The electrochemical behavior of this compound is characterized by the redox properties of its amide and alcohol functionalities. Generally, the electrochemical oxidation of simple aliphatic amides is challenging. However, N-substituted amides can undergo oxidation, often involving the formation of an aminyl radical through a one-electron transfer. researchgate.net The oxidation potential is influenced by the substituents, with electron-donating groups generally lowering the potential. nih.gov The presence of hydroxyl groups can also affect the oxidation process.
Conversely, the reduction of the amide group is also a difficult process. However, electrochemical methods have been developed for the conversion of α-keto amides to α-hydroxy amides, indicating that the carbonyl group can be electrochemically active under certain conditions. rsc.org It is plausible that under specific electrochemical conditions, the hydroxyl groups of this compound could be oxidized to ketones, or the amide bond could be cleaved reductively. rsc.org The electrochemical oxidation of N-substituted amines can lead to the formation of iminium ions. nih.gov
Hydrolysis and Degradation Mechanisms under Varied Conditions
The hydrolysis of the amide bond is a principal degradation pathway for this compound, yielding 2-hydroxypropanoic acid and 1-amino-2-propanol. This reaction can be catalyzed by either acid or base, though it is generally slow under neutral conditions at ambient temperature. libretexts.org
Under acidic conditions , the mechanism involves the initial protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of the amine (as its protonated ammonium (B1175870) salt) to give the carboxylic acid. youtube.commasterorganicchemistry.comallen.in
Under basic conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically the rate-determining step and is often facilitated by protonation from a solvent molecule. The final products are the carboxylate salt and the free amine. Basic hydrolysis of amides generally requires more forcing conditions, such as prolonged heating, compared to esters. masterorganicchemistry.comarkat-usa.org
The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. psu.eduresearchgate.net The stability of the molecule will, therefore, be lowest at high and low pH values and at elevated temperatures.
Complexation Chemistry and Metal Ion Interactions
The presence of multiple donor atoms (the oxygen atoms of the two hydroxyl groups and the amide carbonyl, as well as the amide nitrogen) makes this compound a potential chelating agent for metal ions. nih.govmdpi.com The hydroxyl groups, particularly after deprotonation, can form strong coordinate bonds with metal cations. The amide group can also coordinate, typically through the carbonyl oxygen.
The formation of stable chelate complexes often involves the formation of five- or six-membered rings. In this molecule, a metal ion could be coordinated by the oxygen of the 2-hydroxy group and the carbonyl oxygen of the amide, forming a stable five-membered ring. Similarly, the hydroxyl group on the N-propyl substituent can also participate in chelation. The specific coordination mode and the stability of the resulting complexes will depend on the nature of the metal ion (its size, charge, and preferred coordination geometry) and the pH of the solution (which affects the protonation state of the hydroxyl groups). nih.gov For instance, compounds with similar 2-hydroxyphenyl amide motifs are known to chelate divalent metal ions like Mg²⁺. nih.gov
Table 2: Potential Metal Ion Coordination Sites
| Functional Group | Donor Atom | Potential for Chelation |
|---|---|---|
| 2-Hydroxy (on propanamide) | Oxygen | High |
| Amide Carbonyl | Oxygen | High |
| Amide Nitrogen | Nitrogen | Moderate |
Investigation of Non-Covalent Interactions with Other Chemical Entities
Non-covalent interactions play a crucial role in the structure, properties, and interactions of this compound. purdue.edu The most significant of these is hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor and the N-H group is a hydrogen bond donor. These capabilities allow the molecule to form extensive intermolecular hydrogen bonding networks with itself and with solvent molecules like water.
Intramolecular hydrogen bonding is also possible, for example, between the 2-hydroxy group and the amide carbonyl oxygen, or between the N-H and the hydroxyl oxygen on the propyl chain. The strength of such intramolecular hydrogen bonds in similar amino-alcohol systems is typically in the range of -4 to -6 kJ·mol⁻¹. nih.gov
Advanced Applications in Materials Science, Industrial Processes, and Environmental Chemistry
Role in Polymer and Copolymer Synthesis
A thorough review of scientific databases and literature reveals a lack of specific research on the role of 2-Hydroxy-n-(2-hydroxypropyl)propanamide in polymer and copolymer synthesis.
As Monomer or Co-monomer in Specialty Polymers
There is no readily available scientific literature or patent documentation that describes the use of this compound as a monomer or co-monomer in the synthesis of specialty polymers. Its structural relative, N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), is a well-established monomer used in the creation of biocompatible polymers; however, similar applications for this compound are not reported.
Polymer Modifiers and Additives
Information regarding the application of this compound as a polymer modifier or additive is not present in the reviewed scientific literature. Therefore, its potential effects on the properties of polymers or its use to impart specific functionalities remain uncharacterized.
Application in Functional Materials Development (e.g., surfactants, emulsifiers)
While direct studies on the surfactant or emulsifying properties of this compound are not available, a closely related compound, 2-Hydroxy-N-(2-hydroxyethyl)propanamide, has been identified as a cationic surfactant. This suggests that this compound may possess similar surface-active properties due to its hydrophilic hydroxyl and amide groups, but empirical data to support this hypothesis is lacking.
Catalytic and Organocatalytic Applications
There is no scientific literature to support the use of this compound in catalytic or organocatalytic applications. Its chemical structure does not immediately suggest obvious catalytic activity, and no research has been published exploring this potential.
Utilization in Sustainable Chemical Processes
The role of this compound in sustainable or "green" chemical processes has not been documented. There are no reports on its synthesis from renewable feedstocks or its application as a green solvent or reagent.
Environmental Remediation Technologies (e.g., adsorption, sequestration of pollutants)
There is no available research on the application of this compound in environmental remediation technologies. Its potential for the adsorption or sequestration of pollutants has not been investigated, and therefore, its efficacy in this area is unknown.
Environmental Fate and Transformation Pathways of 2 Hydroxy N 2 Hydroxypropyl Propanamide
Biotransformation Pathways by Microorganisms in Environmental Matrices
Biotransformation by microorganisms is a primary pathway for the degradation of many organic compounds in the environment. The biodegradability of 2-Hydroxy-N-(2-hydroxypropyl)propanamide can be inferred from its structural components.
The presence of hydroxyl groups and an amide bond suggests that this compound is likely susceptible to microbial degradation. Lactamide (B1674226), a structurally similar compound, is reported to be biodegradable and has a low environmental impact. theincmagazine.com Microorganisms possess enzymes, such as amidases, that can hydrolyze the amide bond. researchgate.net The likely primary biotransformation pathway for this compound is the enzymatic hydrolysis of the amide linkage, which would be analogous to the chemical hydrolysis pathway, yielding 2-hydroxypropanoic acid (lactic acid) and 1-amino-2-propanol.
These initial degradation products are common metabolites in microbial pathways and are expected to be further mineralized to carbon dioxide, water, and inorganic nitrogen. For instance, lactic acid is a readily biodegradable organic acid, and 1-amino-2-propanol can be utilized as a carbon and nitrogen source by various microorganisms. Studies on the microbial degradation of other amides have shown that the rate of biotransformation is influenced by factors such as the microbial population, temperature, and nutrient availability. researchgate.netresearchgate.net
While specific pathways have not been elucidated for this compound, the general consensus for similar small, water-soluble amides is that they are amenable to microbial breakdown. theincmagazine.comresearchgate.net
Persistence and Mobility in Soil and Aquatic Systems
Persistence: Persistence refers to the length of time a chemical remains in the environment before being broken down. nih.gov Based on the expected susceptibility to microbial degradation, this compound is not anticipated to be highly persistent in most environmental systems. The half-life of a compound in soil and water is a key indicator of its persistence. While no specific half-life data exists for the target compound, related compounds like lactamide are considered to have low environmental persistence. theincmagazine.com The rate of degradation, and thus persistence, will be highly dependent on environmental conditions such as microbial activity, temperature, and pH. oregonstate.edu
Mobility: Mobility describes the potential for a chemical to move through environmental compartments, such as soil and water. nih.gov The mobility of a chemical in soil is largely governed by its water solubility and its tendency to adsorb to soil particles, which is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). oregonstate.edu
This compound possesses two hydroxyl groups and an amide group, which are polar functional groups capable of forming hydrogen bonds with water. This suggests that the compound is likely to be highly water-soluble and have a low octanol-water partition coefficient (Kow). Compounds with high water solubility and low Kow values tend to have low Koc values, indicating weak adsorption to soil organic matter and high mobility in soil. oregonstate.edu Therefore, this compound is expected to be mobile in soil and has the potential to leach into groundwater. In aquatic systems, its high water solubility would lead to its distribution primarily in the water column rather than partitioning to sediment.
| Parameter | Predicted Property of this compound | Implication for Environmental Fate |
| Water Solubility | High | High potential for mobility in soil and aquatic systems. |
| Koc | Low | Weak adsorption to soil and sediment, leading to high mobility. |
| Persistence | Low to Moderate | Expected to be biodegradable, but persistence will depend on environmental conditions. |
Atmospheric Chemistry and Fate
The atmospheric fate of a compound is determined by its volatility and its reactivity with atmospheric oxidants.
Volatility: Given its polar nature and the presence of hydroxyl and amide groups capable of hydrogen bonding, this compound is expected to have a low vapor pressure and therefore low volatility. This means that significant partitioning into the atmosphere is unlikely under normal environmental conditions.
Future Prospects and Emerging Frontiers in 2 Hydroxy N 2 Hydroxypropyl Propanamide Research
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like 2-Hydroxy-n-(2-hydroxypropyl)propanamide. ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthesis conditions, and even design novel propanamide derivatives with specific, targeted properties. ontosight.aibiosynth.com
Discovery and Design: AI models can be trained on existing chemical libraries to identify novel propanamide structures that may exhibit enhanced efficacy for specific applications. By learning structure-activity relationships, these models can predict the properties of theoretical molecules, allowing researchers to prioritize the synthesis of only the most promising candidates.
Synthesis Optimization: A significant challenge in chemical synthesis is the optimization of reaction conditions to maximize yield and purity. Active learning, a type of ML, can guide this process efficiently. ontosight.ai An algorithm can suggest initial experimental conditions, learn from the results, and then propose new experiments that are most likely to lead to improved outcomes. ontosight.ai This adaptive approach can drastically reduce the number of experiments required compared to traditional methods, saving time and resources. ontosight.ai For instance, ML platforms have already been successfully used to discover and optimize reaction conditions for amide reduction, a fundamental reaction in this area of chemistry. diplomatacomercial.com
Below is a table outlining the potential applications of various AI and ML techniques in propanamide research.
| AI/ML Technique | Application in Propanamide Research | Potential Impact |
| Deep Neural Networks | Predicting molecular properties (e.g., solubility, toxicity, bioactivity) and reaction outcomes. | Accelerates the screening of new this compound derivatives. |
| Active Learning | Guiding experimental design for optimizing synthesis conditions (e.g., temperature, catalyst, solvent). | Reduces the number of experiments needed, leading to faster and more efficient process development. ontosight.ai |
| Transfer Learning | Applying knowledge from well-studied reaction classes to the less-explored synthesis of novel propanamides. | Enables effective model training even with limited specific data for the target molecule. biosynth.com |
| Natural Language Processing | Mining scientific literature and patents to extract reaction data and identify research trends. | Consolidates existing knowledge to inform new research directions and avoid redundant experiments. |
Exploration of Novel Synthetic Methodologies
While established methods for creating amides exist, future research will focus on developing more efficient, sustainable, and versatile synthetic routes for this compound and its analogs.
Green Chemistry Approaches: A key frontier is the development of "green" synthetic methods that minimize waste and energy consumption. This includes the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, and catalyst-free methods, such as sonosynthesis, which uses ultrasound in water to drive reactions.
Flow Chemistry: Continuous flow synthesis, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. It allows for precise control over reaction parameters, improved safety, and easier scalability, making it an ideal platform for the industrial production of propanamides.
Advanced Amination Techniques: The formation of the amide bond is central to the synthesis of this compound. Research into novel amination methods, such as the direct amination of α-hydroxy amides using economical and readily available reagents like TiCl₄, presents a promising avenue. nih.gov Such methods can offer a more direct and efficient route to the target molecule, bypassing multiple steps required in traditional pathways. nih.gov
Expansion into Emerging High-Tech Applications
The unique chemical structure of this compound, featuring hydroxyl and amide groups, imparts properties that make it a candidate for several high-technology applications beyond its current uses.
Advanced Biomaterials: The hydrophilic nature and hydrogen-bonding capabilities of related hydroxy-amide monomers make them excellent building blocks for advanced biomaterials. For example, N-(2-hydroxypropyl)methacrylamide (HPMA) is a well-studied monomer used to create hydrogels and polymer-drug conjugates for applications like targeted cancer therapy. Future research could explore the use of this compound as a monomer or cross-linker in similar systems for drug delivery, tissue engineering, and regenerative medicine.
Specialty Polymers and Coatings: In materials science, β-hydroxy alkyl amides are used to synthesize novel crosslinking agents for high-performance coatings. researchgate.net These can be incorporated into ultraviolet (UV) curable formulations for inks, adhesives, and protective coatings that require rapid curing and superior durability. researchgate.net The specific structure of this compound could be leveraged to fine-tune the mechanical properties, such as flexibility and hardness, of such polymer networks. diplomatacomercial.com
Nanotechnology Formulations: Nonionic surfactants are crucial for stabilizing nanoparticles used in nanomedicine and food nanotechnology. nih.gov The amphiphilic character of molecules like this compound could allow them to function as capping agents or stabilizers for nanoparticles, preventing aggregation and improving their dispersal in aqueous systems for applications ranging from drug encapsulation to advanced sensors. nih.gov
| Potential High-Tech Application | Role of this compound | Key Structural Features |
| Drug Delivery Systems | Monomer for biocompatible polymer carriers or hydrogels. | Hydroxyl groups for hydrophilicity and potential drug attachment points. |
| UV-Curable Coatings | Crosslinking agent to form durable polymer networks. | Multiple reactive sites for polymerization and property tuning. researchgate.net |
| Nanoparticle Stabilization | Surfactant or capping agent to prevent particle aggregation. | Amide and hydroxyl groups providing a polar head for interaction with nanoparticles. nih.gov |
| Specialty Agrochemicals | Solvent or co-solvent in advanced pesticide formulations. federalregister.gov | High polarity and ability to form hydrogen bonds improve solubility of active ingredients. solubilityofthings.com |
Addressing Research Challenges and Identifying Opportunities
Advancing the science of this compound requires addressing several key research challenges. Each challenge, however, presents a corresponding opportunity for innovation.
Challenge: Stereocontrol: The molecule contains chiral centers, meaning it can exist in different spatial arrangements (stereoisomers). Controlling this stereochemistry during synthesis is difficult but crucial, as different isomers can have vastly different biological or material properties. Opportunity: The development of stereoselective synthetic methods would allow for the production of pure isomers. This would enable detailed studies into structure-property relationships and the creation of materials or active agents with highly specific functions.
Challenge: Understanding Structure-Property Relationships: A comprehensive understanding of how modifications to the molecular structure affect its macroscopic properties is often lacking. nih.gov This knowledge is essential for designing new propanamides for targeted applications. Opportunity: High-throughput screening combined with computational modeling can rapidly generate data on numerous derivatives. This data can then be used to train AI models to predict properties and guide the rational design of new molecules with desired characteristics. nih.gov
Challenge: Biocompatibility and Biodegradability: For applications in medicine or consumer products, ensuring the compound is non-toxic and can break down in the environment is paramount. Opportunity: This necessitates detailed toxicological and environmental fate studies. It also drives the exploration of incorporating biodegradable linkages into propanamide-based polymers or designing molecules that can be broken down by common metabolic pathways.
Interdisciplinary Convergence in Propanamide Chemistry
The future of research on this compound lies in the convergence of multiple scientific and engineering disciplines. ontosight.ai The traditional "siloed" approach to research is insufficient to tackle the complex challenges and unlock the full potential of this class of molecules. acs.org
Chemistry and Materials Science: Chemists can design and synthesize novel propanamide derivatives, while materials scientists can incorporate them into advanced polymers, hydrogels, and composites, characterizing their physical and mechanical properties.
Biology and Medicine: Biologists and medical researchers can evaluate the biocompatibility and bioactivity of these new materials, exploring their use in applications like drug delivery, medical implants, and antimicrobial agents.
Computational Science and Chemical Engineering: Computational chemists can model molecular interactions to predict properties, while chemical engineers can develop scalable and efficient manufacturing processes, including continuous flow systems, to bring these new materials from the lab to the market.
This interdisciplinary approach ensures that the design of new molecules is guided by the needs of the final application, and that the development of new applications is grounded in a deep understanding of the fundamental chemistry. acs.org This synergistic collaboration is essential for driving innovation and realizing the promising future of propanamide chemistry.
Q & A
Q. What are the recommended storage conditions for 2-Hydroxy-N-(2-hydroxypropyl)propanamide to ensure stability?
The compound is stable under recommended storage conditions, which typically include protection from moisture, extreme temperatures, and direct light. Store in a tightly sealed container at room temperature (20–25°C) in a dry environment. However, specific incompatibilities (e.g., oxidizing agents) are not well-documented, necessitating empirical testing for novel experimental setups .
Q. What is the acute toxicity profile of this compound, and what safety protocols should be followed?
Acute toxicity is classified based on limited data, with no specific LD50 values reported. Standard lab safety practices include using gloves, goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ventilation (e.g., fume hoods) is advised to minimize inhalation risks .
Q. How does the amide functional group influence the compound’s solubility in aqueous solutions?
The amide group (–CONH–) enables hydrogen bonding with water, enhancing solubility compared to nonpolar analogues. However, the hydroxyl and hydroxypropyl substituents may introduce steric hindrance, reducing solubility. Empirical testing via gravimetric analysis or UV-Vis spectroscopy is recommended to quantify solubility under varying pH/temperature conditions .
Q. Are there known carcinogenic risks associated with this compound?
Regulatory agencies (IARC, ACGIH, NTP, OSHA) classify this compound as non-carcinogenic at concentrations <0.1%. However, long-term exposure studies are lacking, so researchers should adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. What analytical methods are most effective for characterizing this compound and confirming purity?
- NMR Spectroscopy : ¹H/¹³C NMR can resolve hydroxyl, amide, and hydroxypropyl proton environments (e.g., δ 1.2–1.5 ppm for –CH2– groups).
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detection (m/z 89.09 for [M+H]⁺) ensures purity and identifies trace impurities.
- FTIR : Confirm functional groups via peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
Q. How can researchers address contradictions in decomposition data for this compound?
Existing safety data sheets (SDS) report no hazardous decomposition products, but this lacks experimental validation. Advanced studies should employ thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation byproducts under controlled pyrolysis (e.g., 25–500°C at 10°C/min). Compare results with computational models (e.g., DFT for bond dissociation energies) .
Q. What role do structural modifications (e.g., hydroxyl positioning) play in biological activity?
The hydroxyl and hydroxypropyl groups may influence hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Structure-activity relationship (SAR) studies could synthesize derivatives (e.g., replacing hydroxypropyl with methyl or phenyl groups) and assay for activity changes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like serine hydrolases .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to assess microbial breakdown in aqueous systems.
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation kinetics via LC-MS.
- Ecotoxicity : Test acute toxicity in Daphnia magna or algae to determine EC50 values .
Q. How can researchers reconcile gaps in reproductive toxicity data?
No reproductive toxicity data exists in SDS or literature. In vitro assays (e.g., embryonic stem cell tests) or in vivo zebrafish embryo models (OECD 236) provide preliminary insights. For mammalian studies, follow OECD 414 (prenatal developmental toxicity) protocols with dose-ranging studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
